1-(1'-Cyanoribofuranosyl)thymine
Description
1-(1'-Cyanoribofuranosyl)thymine is a synthetic nucleoside analog characterized by a cyano (-CN) group substituted at the 1'-position of the ribofuranose sugar. This modification distinguishes it from natural thymidine derivatives and imparts unique physicochemical and pharmacological properties. The compound has the molecular formula C₁₁H₁₃N₃O₆ (calculated molecular weight: 283.24 g/mol) and an observed ESI-MS (m/z) of 284.22 (M+H⁺) . Its synthesis involves acetyl-protected intermediates followed by deprotection and purification via flash chromatography, yielding a white foam product with 71% efficiency . The cyano group enhances metabolic stability and resistance to enzymatic degradation, making it a candidate for antiviral and anticancer research.
Properties
CAS No. |
149228-60-4 |
|---|---|
Molecular Formula |
C26H27ClN6OS |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-2-carbonitrile |
InChI |
InChI=1S/C11H13N3O6/c1-5-2-14(10(19)13-9(5)18)11(4-12)8(17)7(16)6(3-15)20-11/h2,6-8,15-17H,3H2,1H3,(H,13,18,19)/t6-,7-,8-,11-/m1/s1 |
InChI Key |
GIMIRPPAFUHVRA-KCGFPETGSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2(C(C(C(O2)CO)O)O)C#N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@]2([C@@H]([C@@H]([C@H](O2)CO)O)O)C#N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2(C(C(C(O2)CO)O)O)C#N |
Synonyms |
1-(1'-cyano-beta-D-ribofuranosyl)thymine 1-(1'-cyanoribofuranosyl)thymine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-(1'-Cyanoribofuranosyl)thymine, highlighting differences in substituents, molecular properties, and applications:
Structural and Functional Insights
- Cyano vs. FMAU, however, demonstrates superior brain penetration due to its lipophilic fluorine atom .
- Sugar Configuration: The arabinose configuration in FMAU (β-D-arabinofuranosyl) alters sugar puckering, enhancing affinity for viral polymerases. In contrast, the cyano derivative’s ribose backbone may favor interactions with cellular enzymes .
- Metabolic Stability: Unlike FMAU, which is excreted largely unchanged (>90% in urine), 1-(3-Chloro-2,3-dideoxy-β-D-threo-pentofuranosyl)thymine undergoes rapid dehalogenation, limiting its therapeutic utility .
Pharmacological and Biochemical Comparison
Antiviral Activity
- FMAU: Inhibits herpesvirus replication at nanomolar concentrations (IC₅₀: 0.01–0.1 µM) and shows efficacy against ara-C-resistant leukemias .
Metabolism and Excretion
- FMAU : 90% excreted unchanged in urine within 24 hours; minimal biliary excretion (<5%) .
- 1-(3'-O-Mesyl-2,5'-anhydro-β-D-lyxofuranosyl)thymine: Rapidly converted to [¹⁸F]FLT in vivo, with >80% renal clearance of radioactive metabolites .
Thermodynamic Properties
- LogP Values: The cyano derivative’s LogP is estimated to be higher than ribothymidine (LogP ~0.5) due to the hydrophobic -CN group, enhancing membrane permeability.
This compound
- Synthesis : Derived from acetyl-protected precursors (e.g., 11c) via deprotection with NH₃/MeOH, yielding 71% pure product after flash chromatography (CH₂Cl₂/MeOH, 9:1) .
- Purity : Confirmed by ESI-MS and elemental analysis (C: 46.96%, H: 4.78%, N: 14.75%) .
Comparisons with Other Analogs
- FMAU: Synthesized via regioselective enzymatic acylation, achieving >95% anomeric purity .
- 1-(3-Chloro-2,3-dideoxy-β-D-threo-pentofuranosyl)thymine: Prepared via epoxide ring cleavage, with 83% yield and confirmed by NMR .
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